molecular formula C13H21N B13232261 1-(4-Methylphenyl)hexan-1-amine

1-(4-Methylphenyl)hexan-1-amine

Cat. No.: B13232261
M. Wt: 191.31 g/mol
InChI Key: DKMQLYZVNKEBST-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)hexan-1-amine is an organic compound with the molecular formula C13H21N. It is a derivative of hexan-1-amine, where the hexyl chain is substituted with a 4-methylphenyl group. This compound is part of the broader class of synthetic cathinones, which are known for their psychoactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 4-methylphenylacetonitrile with hexyl bromide, followed by reduction of the nitrile group to an amine. This process typically requires the use of strong reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

1-(4-Methylphenyl)hexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)hexan-1-amine involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting psychoactive properties. Its ability to inhibit monoamine reuptake distinguishes it from other compounds in its class .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-(4-methylphenyl)hexan-1-amine

InChI

InChI=1S/C13H21N/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h7-10,13H,3-6,14H2,1-2H3

InChI Key

DKMQLYZVNKEBST-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)C)N

Origin of Product

United States

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